4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazole-3,5-diamine
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Overview
Description
4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazole-3,5-diamine is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazole-3,5-diamine typically involves the diazotization of 3-(trifluoromethyl)aniline followed by coupling with 1H-pyrazole-3,5-diamine. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired diazenyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
Major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazole-3,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazole-3,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The diazenyl linkage can undergo redox reactions, influencing cellular pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Known for its use as an intermediate in the synthesis of insecticides.
3-(Trifluoromethyl)pyrazole: Utilized in the synthesis of disubstituted pyrimidines.
Uniqueness
4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazole-3,5-diamine is unique due to its combination of a trifluoromethyl group and a diazenyl linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N6/c11-10(12,13)5-2-1-3-6(4-5)16-17-7-8(14)18-19-9(7)15/h1-4H,(H5,14,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQUIQIJAHNRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C(NN=C2N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670577 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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